3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole
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Overview
Description
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-chlorophenyl group and a methylsulfonyl group
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 2-chlorobenzaldehyde with methylsulfonylacetone in the presence of a base to form the corresponding intermediate, which is then cyclized to yield the desired pyrrole compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole can be compared with similar compounds such as:
3-(2-Chlorophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
4-(Methylsulfonyl)-1H-pyrrole:
2-Chlorophenyl methyl sulfone: Contains the 2-chlorophenyl and methylsulfonyl groups but lacks the pyrrole ring, leading to different chemical behavior and uses.
This compound’s unique combination of functional groups makes it distinct and valuable for various research and industrial applications.
Properties
CAS No. |
87388-63-4 |
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Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-9(11)8-4-2-3-5-10(8)12/h2-7,13H,1H3 |
InChI Key |
DWJOZOYTSLSZLD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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